molecular formula C12H11NO3 B1335088 4-Quinolinecarboxylic acid, 3-ethyl-1,2-dihydro-2-oxo- CAS No. 64880-80-4

4-Quinolinecarboxylic acid, 3-ethyl-1,2-dihydro-2-oxo-

Cat. No. B1335088
CAS RN: 64880-80-4
M. Wt: 217.22 g/mol
InChI Key: RDABDYFOWPWVIC-UHFFFAOYSA-N
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Description

The compound "4-Quinolinecarboxylic acid, 3-ethyl-1,2-dihydro-2-oxo-" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities, including antiallergy, antimicrobial, and potential applications in liquid crystal displays. The structural modifications of quinoline derivatives have led to the development of various compounds with enhanced potency and specific pharmacological properties.

Synthesis Analysis

The synthesis of quinoline derivatives has been explored through various methods. For instance, ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a potent antiallergy agent, was synthesized by structural modification of 3,4-dihydro-4-oxoquinazoline-2-carboxylic acid . Another approach involved the condensation of substituted 2-aminoquinoline-3-carboxamides with dialkyl oxalates, followed by further chemical transformations . Additionally, a domino process using arylmethyl azides as precursors has been described for the synthesis of quinoline-3-carboxylic acid ethyl esters . A one-step synthesis from o-nitrobenzaldehydes has also been reported . These methods highlight the versatility and adaptability of synthetic routes for quinoline derivatives.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be substituted at various positions to yield compounds with different properties. For example, the introduction of ethoxy and methoxy groups at the 7 and 8 positions of the quinoline ring has been shown to enhance oral antiallergy activity . The molecular structure is crucial in determining the biological activity and pharmacokinetic properties of these compounds.

Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions that are essential for their biological activity. The presence of a carboxylic acid moiety at the 2 position of the quinoline ring is favorable for activity, and esters of this acid are preferred for oral absorption . The cyclization reactions are a common theme in the synthesis of these compounds, as seen in the formation of fluorescent dyes for liquid crystal displays and the oxidative cyclization to produce benzo[h]thiazetoquinoline carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. These properties include solubility, stability, and reactivity, which are important for their pharmacological application. For instance, the introduction of alkoxy groups has been shown to improve the serum levels and urinary recovery rates in rats, indicating better pharmacokinetic properties . The esterification of the carboxylic acid group also affects the oral bioavailability of these compounds .

Scientific Research Applications

1. Chemical Synthesis and Reactions

  • The ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylate ring structure, prominent in various drug compounds, has been synthesized from ethyl 2-(2-fluorobenzoyl)acetate, offering a high yield and efficient synthesis method (Bunce, Lee, & Grant, 2011).
  • Novel methods for synthesizing 4-oxo-3-quinolinecarboxylic acid derivatives have been developed, involving C-acylation of beta-keto ester anions with N-hydroxysuccinimide esters of anthranilic acids (Mitsos, Zografos, & Igglessi-Markopoulou, 2000).

2. Photovoltaic and Electrical Applications

  • Quinoline derivatives, specifically Ph-HPQ and Ch-HPQ films, have shown potential in photodiode fabrication due to their photovoltaic properties, underlining their significance in organic-inorganic electronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

3. Potential Applications in Liquid Crystal Displays

  • Fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates have been synthesized and show promise for use in liquid crystal displays due to their favorable orientation parameters in nematic liquid crystals (Bojinov & Grabchev, 2003).

Safety And Hazards

While specific safety and hazard information for 4-Quinolinecarboxylic acid, 3-ethyl-1,2-dihydro-2-oxo- is not provided in the search results, it’s generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

3-ethyl-2-oxo-1H-quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-7-10(12(15)16)8-5-3-4-6-9(8)13-11(7)14/h3-6H,2H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDABDYFOWPWVIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389703
Record name ST072416
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-2-oxo-1H-quinoline-4-carboxylic acid

CAS RN

64880-80-4
Record name ST072416
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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